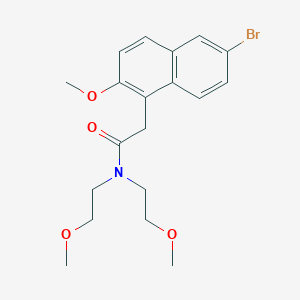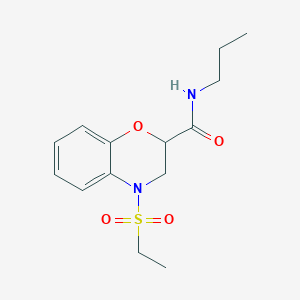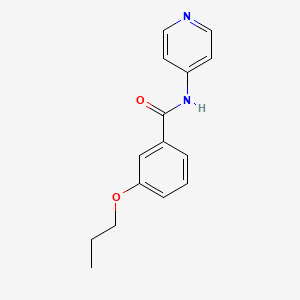![molecular formula C17H17ClN6OS B4537919 N-(4-chlorophenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide](/img/structure/B4537919.png)
N-(4-chlorophenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound is known to target certain proteins that are involved in the growth and survival of cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
N-(4-chlorophenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide works by inhibiting the activity of certain proteins that are involved in the growth and survival of cancer cells, including the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). By blocking these proteins, N-(4-chlorophenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide disrupts the signaling pathways that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inhibiting BTK and ITK, N-(4-chlorophenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit cell migration and invasion. Furthermore, N-(4-chlorophenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide has been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which can help to eliminate cancer cells from the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chlorophenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide as a research tool is its specificity for BTK and ITK, which allows researchers to selectively target these proteins in cancer cells. However, one limitation of N-(4-chlorophenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chlorophenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide. One area of interest is the development of combination therapies that incorporate N-(4-chlorophenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is the investigation of N-(4-chlorophenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide in other types of cancer, such as breast cancer or prostate cancer. Finally, researchers may also explore the potential of N-(4-chlorophenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide as a therapeutic agent for other diseases, such as autoimmune disorders or inflammatory conditions.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-(4-chlorophenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. Furthermore, N-(4-chlorophenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide has been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-(5-thiophen-2-yltetrazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6OS/c18-12-3-5-13(6-4-12)19-17(25)23-9-7-14(8-10-23)24-21-16(20-22-24)15-2-1-11-26-15/h1-6,11,14H,7-10H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEMHULKJAGAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=C(N=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(dimethylamino)ethyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4537859.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4537864.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4537901.png)
![2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide](/img/structure/B4537903.png)

![5-bromo-N-[(3-buten-1-ylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B4537923.png)

![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4537932.png)
![[3-amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B4537933.png)

![3-propoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4537935.png)